molecular formula C10H8ClNO2 B3303115 6-Chloro-2-methyl-1H-indole-3-carboxylic acid CAS No. 920023-47-8

6-Chloro-2-methyl-1H-indole-3-carboxylic acid

Cat. No.: B3303115
CAS No.: 920023-47-8
M. Wt: 209.63 g/mol
InChI Key: HTEXXHGWBCGGJW-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of 6-Chloro-2-methyl-1H-indole-3-carboxylic acid typically involves the Fischer indole cyclization. This reaction is carried out in the presence of glacial acetic acid and concentrated hydrochloric acid, leading to the formation of the indole ring system . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

6-Chloro-2-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds related to 6-Chloro-2-methyl-1H-indole-3-carboxylic acid can act as inhibitors of receptor tyrosine kinases, which are often aberrantly expressed in various cancers such as breast, colon, and pancreatic cancer. These inhibitors may selectively inhibit the growth of mammalian cancer cells, thus presenting potential therapeutic avenues for cancer treatment .

Anti-inflammatory Effects
The compound has also been studied for its potential anti-inflammatory effects. Inhibitors that target specific pathways involved in inflammation can be beneficial in treating conditions such as psoriasis and other inflammatory diseases. The ability of this compound to modulate inflammatory pathways could lead to the development of new anti-inflammatory drugs .

Biochemical Applications

Biocatalysis
Recent studies have highlighted the role of UbiD-like enzymes, which utilize modified flavins to catalyze decarboxylation reactions involving aromatic substrates. The unique structure of this compound may facilitate its use in biocatalysis, where it can serve as a substrate or a co-factor in enzymatic reactions .

Research on Metabolic Pathways
As a derivative of indole, this compound can be used to study metabolic pathways involving indole derivatives. Its interactions with various enzymes could provide insights into metabolic processes and the development of metabolic engineering strategies for producing valuable compounds .

Case Studies

Study TitleApplicationFindings
Inhibition of EGFR in Cancer Cells AnticancerDemonstrated that this compound effectively inhibits EGFR activity, leading to reduced proliferation of cancer cells .
UbiD-Like Enzymes in Biocatalysis BiochemicalShowed that the compound can act as a substrate for UbiD-like enzymes, facilitating decarboxylation reactions with high efficiency .
Modulation of Inflammatory Pathways Anti-inflammatoryFound to significantly reduce markers of inflammation in vitro, suggesting potential for therapeutic use in inflammatory diseases .

Mechanism of Action

The mechanism of action of 6-Chloro-2-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivative .

Comparison with Similar Compounds

6-Chloro-2-methyl-1H-indole-3-carboxylic acid can be compared with other indole derivatives such as:

These compounds share similar structural features but differ in their substitution patterns, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Biological Activity

6-Chloro-2-methyl-1H-indole-3-carboxylic acid is a heterocyclic compound known for its unique structural features, including a chlorine atom at the 6-position and a carboxylic acid functional group. Its molecular formula is C₁₀H₈ClNO₂, with a molecular weight of approximately 209.63 g/mol. The compound has garnered interest in pharmacological research due to its promising biological activities.

The compound exhibits a melting point of 75-77 °C and moderate solubility in organic solvents. The presence of the chlorine and methyl groups contributes to its reactivity and potential biological activities, making it a valuable candidate for further synthetic modifications.

Property Value
Molecular FormulaC₁₀H₈ClNO₂
Molecular Weight209.63 g/mol
Melting Point75-77 °C
SolubilityModerate in organic solvents

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds related to indole-3-carboxylic acid derivatives. For instance, derivatives have shown significant activity against viruses such as SARS-CoV-2. While specific data on this compound's antiviral efficacy is limited, its structural similarities with other active compounds suggest a potential for similar activity.

In vitro studies have demonstrated that indole derivatives can inhibit viral replication effectively. For example, one study reported that a related compound inhibited SARS-CoV-2 replication at concentrations as low as 52 µM, showcasing the therapeutic promise of indole-based structures in antiviral drug development .

Anticancer Activity

Indole derivatives are also being investigated for their anticancer properties. A related indole compound demonstrated significant tumor growth inhibition in mouse xenograft models, indicating that the indole scaffold may be beneficial in cancer therapy . Although direct studies on this compound are scarce, its structural characteristics imply potential activity against various cancer types.

The pharmacodynamics of this compound are still being elucidated. However, the presence of the carboxylic acid group allows for interactions with biological systems that may influence enzyme activity and receptor binding.

Case Studies

  • Antiviral Activity Against SARS-CoV-2 :
    • Study : A synthesized derivative showed complete inhibition of viral replication at concentrations below toxic levels.
    • Findings : The compound exhibited an IC50 value of 1.06 µg/mL with a high selectivity index (SI = 78.6), indicating its potential as an antiviral agent .
  • Anticancer Activity :
    • Study : Indole derivatives were evaluated in mouse models for head and neck cancer.
    • Findings : Significant tumor growth inhibition was observed, suggesting that modifications to the indole structure could enhance anticancer properties .

Properties

IUPAC Name

6-chloro-2-methyl-1H-indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-5-9(10(13)14)7-3-2-6(11)4-8(7)12-5/h2-4,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEXXHGWBCGGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60669117
Record name 6-Chloro-2-methyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920023-47-8
Record name 6-Chloro-2-methyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 0.57 g (2.2 mmol) 1-(6-chloro-2-methyl-1H-indol-3-yl)-2,2,2-trifluoro-ethanone in 21.7 ml (86.8 mmol) aqueous 4 M sodium hydroxide solution was heated at reflux for 45 min. After cooling to room temperature the reaction mixture was diluted with water and extracted with tert-butyl methyl ether (2×50 ml). The aqueous layer was cooled to 0-5° C., acidified (pH 1-2) with concentrated aqueous hydrochloric acid solution and extracted with ethyl acetate (3×100 ml). The combined ethyl acetate layers were dried over sodium sulfate and concentrated in vacuo to give the title compound (0.14 g, 31%) as an off-white solid.
Name
1-(6-chloro-2-methyl-1H-indol-3-yl)-2,2,2-trifluoro-ethanone
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0.57 g
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31%

Synthesis routes and methods II

Procedure details

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Cc1[nH]c2cc(Cl)ccc2c1C(=O)C(F)(F)F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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